molecular formula C18H21NO5 B10929359 (3Z)-3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione

(3Z)-3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No.: B10929359
M. Wt: 331.4 g/mol
InChI Key: OKUWVINTFCVCNQ-UHFFFAOYSA-N
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Description

3-{1-[(3,4-DIMETHOXYPHENETHYL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4-DIONE is a synthetic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyran-2,4-dione core and a dimethoxyphenethylamine moiety.

Preparation Methods

The synthesis of 3-{1-[(3,4-DIMETHOXYPHENETHYL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4-DIONE typically involves the following steps:

Chemical Reactions Analysis

3-{1-[(3,4-DIMETHOXYPHENETHYL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4-DIONE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{1-[(3,4-DIMETHOXYPHENETHYL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4-DIONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

When compared to similar compounds, 3-{1-[(3,4-DIMETHOXYPHENETHYL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4-DIONE stands out due to its unique structural features and diverse applications. Similar compounds include:

    3-{1-[(3,4-DIHYDROXYPHENETHYL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4-DIONE: Known for its antitumor activity.

    3-{1-[(3,4-DIMETHYLPHENETHYL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4-DIONE: Studied for its herbicidal properties

Properties

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

3-[N-[2-(3,4-dimethoxyphenyl)ethyl]-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C18H21NO5/c1-11-9-14(20)17(18(21)24-11)12(2)19-8-7-13-5-6-15(22-3)16(10-13)23-4/h5-6,9-10,20H,7-8H2,1-4H3

InChI Key

OKUWVINTFCVCNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NCCC2=CC(=C(C=C2)OC)OC)C)O

Origin of Product

United States

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